molecular formula C24H25N3O3 B2536596 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898458-86-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2536596
CAS No.: 898458-86-1
M. Wt: 403.482
InChI Key: CAIRARGITDKZJT-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic chemical compound offered for research purposes. It is designed for investigative studies in cellular signaling and enzyme inhibition. This compound features a 3,4-dihydroisoquinoline core, a scaffold recognized as a privileged structure in medicinal chemistry due to its prevalence in compounds with diverse biological activities . The structural class is associated with modulation of key cellular processes . Compounds with closely related structural motifs, specifically those containing the 3,4-dihydroisoquinoline scaffold and oxalamide linkage, have been identified and investigated as modulators of protein kinase activity . Protein kinases are critical enzymes that regulate a wide array of cellular activities, including proliferation, differentiation, and programmed cell death . Aberrant kinase activity is a hallmark of various diseases, particularly in oncology. Research into similar compounds has shown potential in modulating the enzymatic activity of kinase receptors such as c-Met, a receptor tyrosine kinase that is a promising target for anti-cancer and anti-angiogenic therapies . Inhibition of c-Met and related pathways can impact tumor growth and survival by disrupting processes like cell migration and invasion . This product is intended for in vitro research to further explore these mechanisms. This compound is supplied as a high-purity material to ensure consistent and reliable experimental results. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIRARGITDKZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves multiple steps:

  • Formation of the Dihydroisoquinoline Moiety: : Starting from an isoquinoline derivative, a hydrogenation reaction introduces the dihydroisoquinoline structure under specific catalytic conditions.

  • Synthesis of the Furan Moiety: : Furan derivatives are typically synthesized through a series of cyclization reactions, employing reagents like furfural and various acids.

  • Linkage via Oxalamide Formation: : The final step involves the coupling of the previously synthesized fragments via an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base like triethylamine under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods while optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry could be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The furan ring can undergo oxidative cleavage in the presence of strong oxidizing agents, leading to ring-opening products.

  • Reduction: : The dihydroisoquinoline moiety can be further reduced to tetrahydroisoquinoline under hydrogenation conditions.

  • Substitution: : Electrophilic aromatic substitution can occur on the tolyl ring, introducing various substituents depending on the reaction conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for furan ring oxidation.

  • Reducing Agents: : Catalytic hydrogenation using palladium on carbon for dihydroisoquinoline reduction.

  • Substituents: : Nitration, halogenation, and alkylation reagents can be used for modifying the tolyl ring.

Major Products:
  • Oxidation Products: : Open-chain dicarboxylic acids from the furan ring.

  • Reduction Products: : Tetrahydroisoquinoline derivatives.

  • Substitution Products: : Halogenated or nitrated tolyl derivatives.

Scientific Research Applications

Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the field of drug development.

Biology: In biological research, this compound can be used to study the interactions of dihydroisoquinoline and furan moieties with various biomolecules, aiding in the design of novel therapeutic agents.

Medicine: Potential pharmacological properties of this compound include neuroprotective effects, anti-inflammatory activities, and anticancer properties, attributed to its structural components.

Industry: In the industrial sector, this compound's derivatives may be used in the development of specialty chemicals, agrochemicals, and as additives in various manufacturing processes.

Mechanism of Action

Molecular Targets: The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interactions with multiple molecular targets:

  • Enzyme Inhibition: : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.

  • Receptor Modulation: : The compound's structure suggests potential modulation of receptors, particularly those involved in neurotransmission and cancer cell proliferation.

Pathways Involved:
  • Inflammatory Pathways: : By inhibiting key enzymes, it reduces the production of pro-inflammatory mediators.

  • Neurotransmission Pathways: : Interaction with neurotransmitter receptors can provide neuroprotective effects.

  • Cell Proliferation Pathways: : Inhibition of cell signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898433-26-6)
  • Structural Difference : The p-tolyl group replaces the o-tolyl substituent.
  • Impact : The para-substitution likely enhances steric accessibility and alters electronic properties compared to the ortho-substituted analog. Molecular weight remains identical (403.5 g/mol), but solubility and metabolic pathways may differ .
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898452-71-6)
  • Structural Difference : Thiophene replaces furan.
  • Impact : The sulfur atom in thiophene increases molecular weight (419.5 g/mol) and may enhance π-stacking interactions. Thiophene’s lower electronegativity compared to furan could alter binding affinities in biological targets .

Oxalamide Derivatives with Heterocyclic Modifications

S336 (CAS 745047-53-4)
  • Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
  • Comparison: Replaces dihydroisoquinoline and furan with pyridine and methoxybenzyl groups.
GMC Series (GMC-1 to GMC-5)
  • Structure : N1-(aryl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
  • Comparison: Features isoindolin-2-yl instead of dihydroisoquinoline.
  • Activity : Demonstrated antimicrobial properties, with GMC-3 (4-chlorophenyl variant) showing the highest efficacy (MIC = 8 µg/mL against S. aureus) .

Metabolic and Toxicological Profiles

  • FAO/WHO Evaluation of Oxalamides: Structurally related oxalamides (e.g., FEMA 4233) exhibit low toxicity, with a NOEL (No Observed Effect Level) of 100 mg/kg/day. Metabolism involves hydrolysis of the oxalamide bond, yielding benign fragments .
  • CYP Inhibition : Unlike S336 and S5456, which inhibit CYP3A4, the absence of pyridine or methoxy groups in the target compound may reduce such interactions .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₄H₂₅N₃O₃ 403.5 o-tolyl, furan, dihydroisoquinoline High lipophilicity (predicted)
p-Tolyl Analog C₂₄H₂₅N₃O₃ 403.5 p-tolyl, furan, dihydroisoquinoline Improved solubility (theoretical)
Thiophene Analog C₂₄H₂₅N₃O₂S 419.5 p-tolyl, thiophene, dihydroisoquinoline Enhanced π-stacking (theoretical)
S336 C₁₉H₂₁N₃O₄ 355.4 2,4-dimethoxybenzyl, pyridine CYP3A4 inhibition (51% at 10 µM)

Research Implications

The target compound’s unique combination of dihydroisoquinoline and o-tolyl groups positions it as a candidate for CNS-targeted therapies, leveraging the dihydroisoquinoline’s historical role in neuroactive compounds . Comparative data suggest that thiophene or p-tolyl substitutions could optimize stability or activity.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Its unique structure, featuring a dihydroisoquinoline moiety, a furan ring, and an aromatic tolyl group, suggests potential biological activities that merit detailed exploration.

The molecular formula of the compound is C23H22N4O5C_{23}H_{22}N_{4}O_{5}, with a molecular weight of approximately 434.45 g/mol. The structural complexity allows for various interactions with biological targets, particularly due to the presence of multiple functional groups that facilitate hydrogen bonding and π-π stacking interactions.

PropertyValue
Molecular FormulaC23H22N4O5
Molecular Weight434.45 g/mol
Functional GroupsDihydroisoquinoline, Furan, Aromatic (Tolyl)
Chemical ClassOxalamide

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing halogen substituents have shown inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for effective compounds in this class was found to be around 10 µg/mL, with inhibition percentages reaching approximately 39% for P. aeruginosa at this concentration .

The mechanism of action for these compounds appears to involve disruption of bacterial growth and virulence factors. The presence of halogens enhances cellular penetration and may inhibit DNA gyrase activity, leading to chromosomal breakage in bacteria . Further research is needed to elucidate the specific pathways involved in their antibacterial effects.

Case Studies

Case Study 1: Antibacterial Evaluation

A study evaluating various oxalamide derivatives revealed that those with halogen substituents were particularly effective against P. aeruginosa. The study utilized concentrations ranging from 10 µg/mL to 75 µg/mL, demonstrating a direct relationship between concentration and antibacterial efficacy .

Case Study 2: Quorum Sensing Inhibition

In another investigation focused on quorum sensing in Pseudomonas aeruginosa, certain derivatives exhibited the ability to reduce biofilm formation and pyocyanin production, both indicators of virulence. Compounds were tested for their ability to interfere with signaling pathways critical for bacterial communication and pathogenicity.

Research Findings

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions which can be optimized for yield and purity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
  • Pharmacological Potential : Preliminary findings suggest that this class of compounds could be explored further for their potential in treating infections caused by resistant bacterial strains due to their unique mechanisms of action.

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